3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine
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Description
3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine, also known as 3-Propylsulfonyl-1H-1,2,4-triazol-5-amine, is an organic compound that is widely used in scientific research. It is an amine compound that is composed of nitrogen, hydrogen, sulfur, and carbon atoms, and it is a derivative of triazole. This compound has been studied for its potential applications in various fields, including biochemistry, physiology, and pharmacology. In
Scientific Research Applications
Synthesis and Medicinal Chemistry
Sulfonyl and triazole derivatives have shown significant potential in medicinal chemistry, particularly in the development of anticancer agents. For example, the synthesis of 2-(phenylsulfonyl)-2H-1,2,3-triazole derivatives has demonstrated moderate activity against various cancer cell lines, highlighting the biological importance of sulfonyl groups in drug design (Salinas-Torres et al., 2022). Similarly, the exploration of sulfamoyl azides and 1-sulfamoyl-1,2,3-triazoles for the synthesis of rhodium azavinyl carbenes opens up new avenues for constructing nitrogen-based heterocycles and functionalized building blocks, crucial for pharmaceutical development (Culhane & Fokin, 2011).
Material Science and Polymer Chemistry
In material science, sulfonyl and triazole derivatives contribute to the advancement of polymer chemistry. For instance, the synthesis and properties of novel proton-conducting aromatic poly(ether sulfone)s that contain triazine groups, which include derivatives of 1,2,4-triazole, have been studied for their potential in proton exchange membranes, showcasing the impact of branching groups on solubility and thermal properties (Tigelaar et al., 2009).
Synthetic Chemistry
The field of synthetic chemistry benefits from the versatility of sulfonyl and triazole compounds in facilitating novel reactions and synthesizing new molecules. Research has shown that sulfamoyl azides, when reacted with alkynes in the presence of a CuTC catalyst, form 1-sulfamoyl-1,2,3-triazoles, serving as precursors for versatile reactive intermediates (Culhane & Fokin, 2011). Another study highlights the practical and safe sulfonylation of alcohols using a catalytic amount of tertiary amine and potassium carbonate, illustrating the methodological advancements in the sulfonylation reactions (Tanabe et al., 1995).
properties
IUPAC Name |
5-propylsulfonyl-1H-1,2,4-triazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4O2S/c1-2-3-12(10,11)5-7-4(6)8-9-5/h2-3H2,1H3,(H3,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRZNUHIIXKQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=NC(=NN1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Propylsulfonyl)-1H-1,2,4-triazol-5-amine |
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